molecular formula C20H27ClN4O6 B13708695 Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B13708695
M. Wt: 454.9 g/mol
InChI Key: XLGZZENOUFXNNN-UHFFFAOYSA-N
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Description

Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a chloro group, bis(Boc)amino groups, and a carboxylate ester. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro group: Chlorination is performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Protection of amino groups: The amino groups are protected using di-tert-butyl dicarbonate (Boc2O) to form bis(Boc)amino groups.

    Esterification: The carboxylic acid group is esterified using ethanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Deprotection Reactions: The bis(Boc)amino groups can be deprotected under acidic conditions to yield free amines.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while deprotection would yield the free amine form of the compound.

Scientific Research Applications

Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a drug candidate.

    Chemical Biology: It serves as a probe to investigate the function of specific proteins and enzymes in biological systems.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(Boc)amino groups may facilitate binding to active sites, while the chloro group can participate in covalent interactions. The compound’s effects on cellular pathways are mediated through these interactions, leading to modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

    Ethyl 5-Chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar structure but with a methylamino group instead of bis(Boc)amino groups.

    Ethyl 5-Chloro-7-((4-methoxybenzyl)(methyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Contains a methoxybenzyl group, which may alter its biological activity and chemical reactivity.

    5-Chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Lacks the ester group, which may affect its solubility and reactivity.

The uniqueness of this compound lies in its bis(Boc)amino groups, which provide additional protection and potential for selective deprotection in synthetic applications.

Properties

Molecular Formula

C20H27ClN4O6

Molecular Weight

454.9 g/mol

IUPAC Name

ethyl 7-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C20H27ClN4O6/c1-9-29-16(26)12-10-22-25-14(12)23-13(21)11(2)15(25)24(17(27)30-19(3,4)5)18(28)31-20(6,7)8/h10H,9H2,1-8H3

InChI Key

XLGZZENOUFXNNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C(=C(N2N=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C)Cl

Origin of Product

United States

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